molecular formula C12H12N2O5S B14977733 methyl 5-(3-methoxyphenyl)-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide

methyl 5-(3-methoxyphenyl)-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide

Cat. No.: B14977733
M. Wt: 296.30 g/mol
InChI Key: XIYYNYXLVWRNFD-UHFFFAOYSA-N
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Description

Methyl 5-(3-methoxyphenyl)-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide is a heterocyclic compound that belongs to the class of thiadiazines. Thiadiazines are known for their diverse biological activities and potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(3-methoxyphenyl)-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxybenzoyl chloride with thiosemicarbazide to form an intermediate, which is then cyclized in the presence of a suitable base to yield the desired thiadiazine compound. The reaction conditions often include refluxing in an organic solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-methoxyphenyl)-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing species.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiadiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the thiadiazine ring.

Scientific Research Applications

Methyl 5-(3-methoxyphenyl)-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and antiviral agent.

    Medicine: Research is ongoing to explore its potential as an anticancer and anti-inflammatory agent.

    Industry: It can be used in the development of new materials with specific properties, such as corrosion inhibitors or organic semiconductors.

Mechanism of Action

The mechanism of action of methyl 5-(3-methoxyphenyl)-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: Thiazoles are another class of heterocyclic compounds with similar biological activities.

    Triazoles: Triazoles also share structural similarities and have diverse pharmacological properties.

    Oxadiazoles: Oxadiazoles are known for their antimicrobial and anticancer activities.

Uniqueness

Methyl 5-(3-methoxyphenyl)-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide is unique due to its specific structural features, such as the presence of a methoxy group on the aromatic ring and the thiadiazine ring system. These features contribute to its distinct chemical reactivity and biological activities, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C12H12N2O5S

Molecular Weight

296.30 g/mol

IUPAC Name

methyl 5-(3-methoxyphenyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylate

InChI

InChI=1S/C12H12N2O5S/c1-18-9-5-3-4-8(6-9)10-7-11(12(15)19-2)14-20(16,17)13-10/h3-7,14H,1-2H3

InChI Key

XIYYNYXLVWRNFD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NS(=O)(=O)NC(=C2)C(=O)OC

Origin of Product

United States

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